
3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide, also known as DM-POZ, is a small molecule inhibitor of the Wnt/β-catenin pathway. Wnt/β-catenin is a critical signaling pathway involved in cell differentiation, stem cell maintenance, and tumorigenesis. DM-POZ has been used in a variety of scientific research applications due to its ability to specifically target and inhibit the Wnt/β-catenin pathway.
Aplicaciones Científicas De Investigación
3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide has been used in a variety of scientific research applications due to its ability to specifically target and inhibit the Wnt/β-catenin pathway. It has been used to investigate the role of Wnt/β-catenin in stem cell maintenance and differentiation, as well as its role in tumorigenesis. This compound has also been used to study the role of Wnt/β-catenin in the development of cardiovascular diseases and metabolic disorders.
Mecanismo De Acción
3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide binds to the active site of the Wnt/β-catenin pathway and inhibits its activity. This binding blocks the formation of the Wnt/β-catenin complex, which prevents the activation of the pathway and downstream signaling.
Biochemical and Physiological Effects
This compound has been shown to inhibit the Wnt/β-catenin pathway in a variety of cell types, including stem cells, cancer cells, and endothelial cells. Inhibition of the Wnt/β-catenin pathway has been shown to lead to a decrease in cell proliferation, differentiation, and migration. It has also been shown to lead to an increase in apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide in scientific research has several advantages. It is a small molecule inhibitor, which makes it easy to synthesize and use in experiments. It is also specific to the Wnt/β-catenin pathway, which makes it a useful tool for studying the role of this pathway in various biological processes.
However, there are also some limitations to the use of this compound in experiments. It is not a highly potent inhibitor, so it may not be suitable for use in experiments where a high degree of inhibition is required. Additionally, it is not a long-acting inhibitor, so it may not be suitable for long-term experiments.
Direcciones Futuras
The use of 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide in scientific research has opened up a variety of new possibilities. In the future, it may be possible to use this compound to better understand the role of the Wnt/β-catenin pathway in various diseases, such as cancer, cardiovascular diseases, and metabolic disorders. Additionally, it may be possible to use this compound to develop new therapeutic strategies for treating these diseases. It may also be possible to use this compound to study the role of the Wnt/β-catenin pathway in stem cell maintenance and differentiation, as well as its role in tumorigenesis. Finally, it may be possible to use this compound to develop new drug delivery systems for targeting the Wnt/β-catenin pathway.
Métodos De Síntesis
3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide is synthesized from the reaction of 3,5-dimethyl-1,2-oxazole-4-carboxylic acid with 2-phenylethylamine. The reaction is carried out in an aqueous solution of sodium hydroxide at 80°C for 3 hours. The reaction yields this compound as a white powder.
Propiedades
IUPAC Name |
3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-13(11(2)18-16-10)14(17)15-9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWYDVJFMDXSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

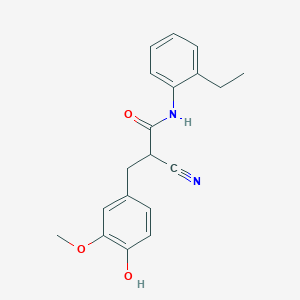
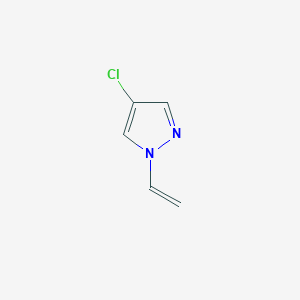
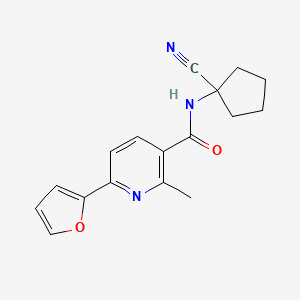
![[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride](/img/structure/B2468119.png)
![N-(3-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2468121.png)
![N-[[4-(2-ethyl-6-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2468124.png)
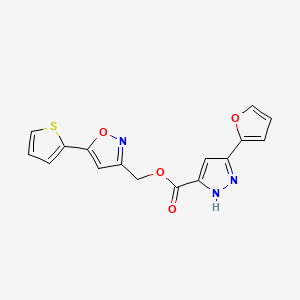
![3-[[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2468128.png)
![2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2468130.png)
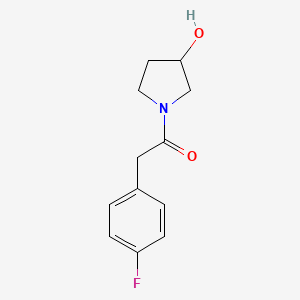

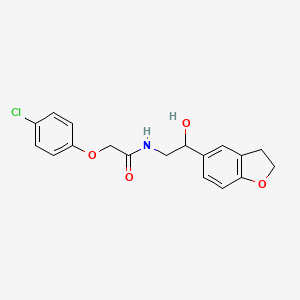

![5-(4-chlorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2468136.png)